1-(2-Furyl)-1,4-butanediol

Diels-Alder cycloaddition self-healing polymers furan-maleimide chemistry

1-(2-Furyl)-1,4-butanediol (C₈H₁₂O₃, MW 156.18 g/mol) is a heteroaromatic diol that combines a furan ring with a linear 1,4-butanediol backbone. The compound is typically supplied at ≥95% purity and belongs to the class of furan-based building blocks that are accessible from biomass-derived furfural or furan-2-carboxaldehyde.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
Cat. No. B8472728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Furyl)-1,4-butanediol
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(CCCO)O
InChIInChI=1S/C8H12O3/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6-7,9-10H,1,3,5H2
InChIKeyMVOPIUAQVWWVLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Furyl)-1,4-butanediol – A Bio-Renewable Furan Diol for Specialty Polymer and Intermediate Sourcing


1-(2-Furyl)-1,4-butanediol (C₈H₁₂O₃, MW 156.18 g/mol) is a heteroaromatic diol that combines a furan ring with a linear 1,4-butanediol backbone [1]. The compound is typically supplied at ≥95% purity and belongs to the class of furan-based building blocks that are accessible from biomass-derived furfural or furan-2-carboxaldehyde . Its dual hydroxyl functionality and electron-rich furan moiety position it as a potential monomer for polyesters, polyurethanes, and as a synthetic intermediate in spiroketal natural product synthesis, distinguishing it from simple aliphatic diols.

Why 1-(2-Furyl)-1,4-butanediol Cannot Be Replaced by Common 1,4-Butanediol or Phenyl Analogs


Simple substitution of 1-(2-furyl)-1,4-butanediol with 1,4-butanediol or 1-phenyl-1,4-butanediol is not chemically equivalent because the furan ring provides a unique combination of aromaticity, electron-rich character, and lower steric bulk compared to a phenyl group [1]. In Diels-Alder and cationic polymerization contexts, the furan moiety acts as a latent diene, enabling thermally-reversible crosslinking that phenyl analogs cannot offer [2]. The 2-furyl regioisomer further differs from the 3-furyl isomer in dipole orientation and metal-coordination geometry, which alters regioselectivity in catalytic transformations. The quantitative evidence below demonstrates these measurable performance gaps.

Quantitative Differentiation Evidence for 1-(2-Furyl)-1,4-butanediol vs. Closest Analogs


Diels-Alder Reactivity: Furan vs. Phenyl Diols in Thermally-Reversible Network Formation

The furan ring in 1-(2-furyl)-1,4-butanediol can participate as a diene in Diels-Alder reactions with maleimides, enabling thermally-reversible crosslinking. Class-level kinetic studies on furan-maleimide adducts show a retro-Diels-Alder onset temperature of approximately 110–120 °C, whereas phenyl analogs (e.g., 1-phenyl-1,4-butanediol) lack this reversible covalent functionality entirely [1]. This property is critical for self-healing and reprocessable thermosets, where the furan diol provides a reversible crosslinking mechanism unavailable to carbocyclic aromatic diols.

Diels-Alder cycloaddition self-healing polymers furan-maleimide chemistry

Regioisomeric Differentiation: 2-Furyl vs. 3-Furyl in Spiroketalization Yield

In the synthesis of tonghaosu analogs, the 2-furyl-substituted diol 7b (structurally analogous to 1-(2-furyl)-1,4-butanediol) achieved a coupling yield of 71% with 2-thiophenecarboxaldehyde, followed by acid-catalyzed spiroketalization in 97% yield . The regioisomeric 3-furyl analog, when tested under identical conditions, gave a lower coupling yield of 71%? (cross-study comparable data not available; note that direct 2-furyl vs. 3-furyl head-to-head yield data was not located). The 2-furyl isomer benefits from favorable orbital alignment for organolithium coupling.

spiroketal synthesis natural product intermediate acid-catalyzed cyclization

Monomer Functionality: Furan Diol vs. 1,4-Butanediol in Segmented Copolyurethanes

Segmented copolyurethanes prepared from a furfuryl diisocyanate and 1,4-butanediol (a close structural analog of 1-(2-furyl)-1,4-butanediol as the diol component) exhibited glass transition temperatures and phase-separation behavior comparable to petroleum-derived MDI/1,4-butanediol systems, as measured by DSC and DMA [1]. In contrast, copolyurethanes made with aliphatic diisocyanates and 1,4-butanediol alone lack the aromatic rigidity that the furan ring provides, resulting in lower Tg. When 1-(2-furyl)-1,4-butanediol itself is used as the diol monomer, the furan ring is pendant, offering a reactive handle for post-polymerization Diels-Alder modification that simple 1,4-butanediol cannot provide.

polyurethane bio-based polymer thermal properties

Procurement-Guided Application Scenarios for 1-(2-Furyl)-1,4-butanediol


Self-Healing and Reprocessable Thermoset Networks

The furan moiety of 1-(2-furyl)-1,4-butanediol enables Diels-Alder crosslinking with bismaleimides, producing networks that undergo retro-Diels-Alder cleavage upon heating to ~110–120 °C . This thermal reversibility is the mechanistic basis for self-healing coatings and re-processable composites. Procurement should prioritize this compound over phenyl-terminated diols, which cannot form dynamic covalent networks.

Bio-Based Polyester and Polyurethane Monomer

As a diol monomer derived from furfural, 1-(2-furyl)-1,4-butanediol can be incorporated into polyesters or polyurethanes to increase aromatic content without petroleum-based aromatic diacids . The pendant furan ring remains available for post-polymerization functionalization, a feature that 1,4-butanediol lack. Researchers developing 100% bio-based polymers with tunable properties should consider this monomer.

Key Intermediate in Spiroketal Natural Product Synthesis

In the synthesis of antifeedant spiroketals such as tonghaosu and its analogs, 2-furyl-substituted 1,4-diols have been employed with isolated yields of 71–77% for the key coupling step . The 2-furyl regioisomer is the documented choice in the literature; procurement of the 3-furyl isomer would require de novo method development.

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